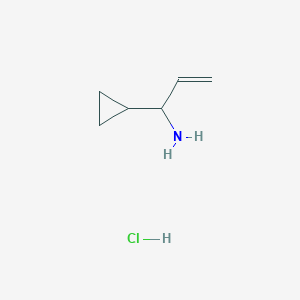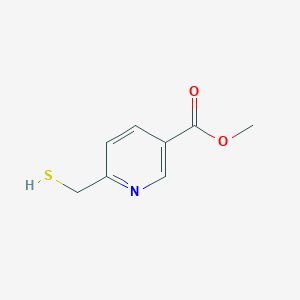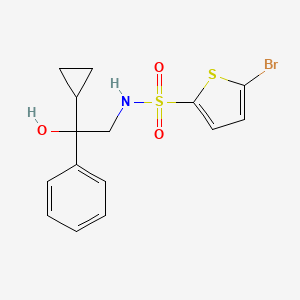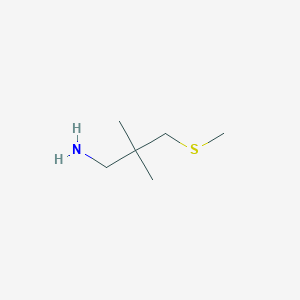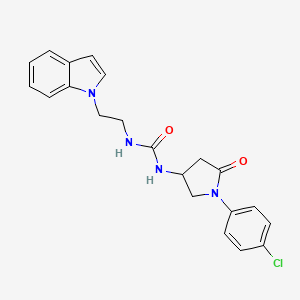
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CEP-26401, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which regulates many physiological processes including blood pressure, smooth muscle relaxation, and platelet aggregation. CEP-26401 has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other disorders.
科学的研究の応用
Pharmacological Studies and Molecular Interactions
Research has explored the pharmacological significance of compounds structurally related to "1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea," particularly focusing on their interactions with serotonin receptors and potential applications in treating various conditions. For example, the study by Millan et al. (1997) on the mediation of penile erections in rats through 5-HT2C receptors highlights the pharmacological potential of selective agonists and antagonists in this domain, providing a model for characterizing novel ligands at the receptor site Millan et al., 1997.
Synthesis and Chemical Transformations
The synthesis and chemical transformation studies of compounds with structural similarities provide insights into their potential utility in medicinal chemistry and drug design. The work by Bobowski (1983) on the synthesis of indole derivatives and their transformation into various compounds through controlled reactions demonstrates the chemical versatility and potential for the development of new therapeutic agents Bobowski, 1983.
Biological Activities
Research into the biological activities of these compounds has shown promise in several areas, including their use as plant growth regulators, as highlighted by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006). This study synthesized novel derivatives and tested their preliminary biological activities, suggesting potential agricultural applications Song Xin-jian et al., 2006.
Antitumor Activities and Docking Studies
The antitumor activities and docking studies of related compounds, such as the one conducted by Ch Hu et al. (2018), have shown significant potential. The study synthesized a specific compound, characterized its structure, and analyzed its antitumor activity, including a docking study into the CDK4 target, suggesting implications for cancer treatment Ch Hu et al., 2018.
Antioxidant Activity
The exploration of antioxidant activity, as seen in the study by S. George et al. (2010), provides a foundation for developing compounds with potential therapeutic benefits against oxidative stress-related diseases. This research synthesized derivatives and screened them for antioxidant activity, contributing to the search for novel antioxidants S. George et al., 2010.
Electronic, Optical, and Nonlinear Optical Properties
The study of electronic, optical, and nonlinear optical properties of compounds, such as the one conducted by M. Shkir et al. (2018), opens new avenues for their application in optoelectronic device fabrication. This research assessed significant properties using a computational approach, revealing the material's potential in nonlinear optics and device applications M. Shkir et al., 2018.
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBRKKZIWRFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

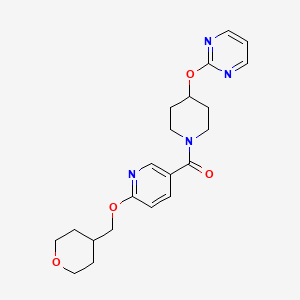
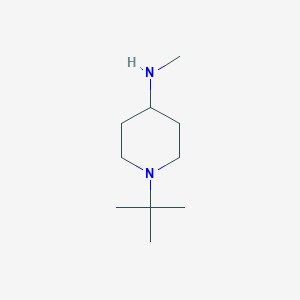
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
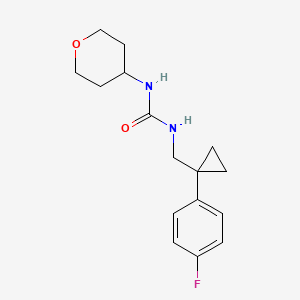
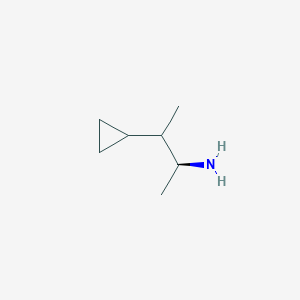
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)
